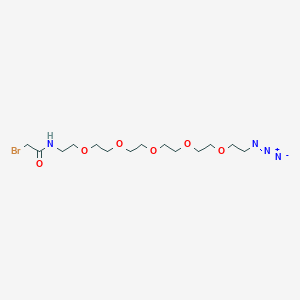

Bromoacetamido-PEG5-azide

説明

特性

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFHNNLUORRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bromoacetamido-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG5-azide is a versatile heterobifunctional crosslinking reagent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a bromoacetamide group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), enables the sequential and chemoselective conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates key reaction pathways and workflows.

The bromoacetamide moiety serves as a reactive handle for the alkylation of thiol groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly efficient and proceeds under mild conditions. The azide group, on the other hand, is a bioorthogonal functional group that readily participates in "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high specificity, quantitative yields, and compatibility with biological systems. The PEG5 spacer, composed of five ethylene (B1197577) glycol units, imparts increased aqueous solubility to the molecule and the resulting conjugates, mitigating aggregation and improving pharmacokinetic properties.

This combination of features makes Bromoacetamido-PEG5-azide an invaluable tool for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces for diagnostic and research applications.

Core Properties and Specifications

A summary of the key quantitative data for Bromoacetamido-PEG5-azide is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₂₇BrN₄O₆ | [1][2] |

| Molecular Weight | 427.29 g/mol | [2] |

| CAS Number | 1415800-37-1 | [1][2] |

| Appearance | Colorless to light yellow viscous liquid | [3][4] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [3][5] |

| Storage Conditions | Store at -20°C, protect from moisture | [2][6] |

| Spacer Arm Length | 5 PEG units | [1] |

Reaction Mechanisms and Signaling Pathways

The utility of Bromoacetamido-PEG5-azide stems from the orthogonal reactivity of its two terminal functional groups. The following diagrams illustrate the primary reaction pathways.

References

- 1. Bromoacetamido-PEG5-azide, CAS 1415800-37-1 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoacetamido-PEG5 -Azide CAS#: 1415800-37-1 [m.chemicalbook.com]

- 4. Bromoacetamido-PEG5-azide | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]

- 5. Bromoacetamido-PEG5-azide, 1415800-37-1 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to Bromoacetamido-PEG5-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG5-azide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring a thiol-reactive bromoacetamide group and a bioorthogonal azide (B81097) handle separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient linkage of diverse molecular entities. This technical guide provides a comprehensive overview of the structure, properties, and applications of Bromoacetamido-PEG5-azide, with a focus on its role in the synthesis of advanced biotherapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in research and development settings.

Introduction

The development of targeted therapies, such as antibody-drug conjugates and PROTACs, has revolutionized the landscape of modern medicine. The efficacy of these complex biomolecules is critically dependent on the chemical linker that connects the targeting moiety to the payload or effector molecule. Bromoacetamido-PEG5-azide is a sophisticated linker that offers a combination of desirable features:

-

Heterobifunctionality: It possesses two distinct reactive groups, a bromoacetamide moiety for reaction with thiols and an azide group for "click chemistry"[1].

-

Thiol-Specific Reactivity: The bromoacetamide group selectively reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond[2].

-

Bioorthogonal Azide Group: The azide functionality allows for highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1].

-

PEGylated Spacer: The five-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, and its flexibility can be advantageous in optimizing the spatial orientation of the linked molecules[3].

This guide will delve into the technical details of Bromoacetamido-PEG5-azide, providing researchers with the necessary information to effectively utilize this versatile linker in their work.

Structure and Physicochemical Properties

The chemical structure of Bromoacetamido-PEG5-azide is characterized by a bromoacetamide group at one terminus, an azide group at the other, and a central PEG5 chain.

Table 1: Physicochemical Properties of Bromoacetamido-PEG5-azide

| Property | Value | Reference |

| Chemical Formula | C14H27BrN4O6 | [1][4] |

| Molecular Weight | 427.3 g/mol | [1][4] |

| CAS Number | 1415800-37-1 | [1][4] |

| Appearance | Viscous liquid, colorless to light yellow | MedChemExpress |

| Purity | ≥95% or >96% | [4] |

| Solubility | DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Applications in Bioconjugation

The unique properties of Bromoacetamido-PEG5-azide make it an ideal reagent for a variety of bioconjugation applications, most notably in the construction of complex therapeutic molecules.

Synthesis of Dual Specific Bivalent Antibodies

A prime example of the utility of Bromoacetamido-PEG5-azide is in the generation of dual specific bivalent antibodies. A recent study by Awuah et al. (2023) demonstrated the use of this linker to create a CS1-OKT3 dual specific bivalent antibody (CS1-dbBiTE) for immunotherapy against multiple myeloma[1][5]. In this approach, the bromoacetamide group is used to attach the linker to the reduced hinge region of one antibody, while the azide group is subsequently "clicked" to a second antibody that has been functionalized with a complementary alkyne group.

Development of PROTACs

Bromoacetamido-PEG5-azide is also a valuable building block for the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The PEG5 spacer of Bromoacetamido-PEG5-azide provides flexibility, which can facilitate the formation of a productive ternary complex[3]. The bromoacetamide and azide moieties allow for the sequential and specific attachment of the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a dual specific bivalent antibody, based on the work of Awuah et al. (2023)[5].

Materials and Reagents

-

Antibody 1 (e.g., anti-hu-OKT3)

-

Antibody 2 (e.g., anti-CS1)

-

Bromoacetamido-PEG5-azide

-

Bromoacetamido-dibenzocyclooctyne (DBCO)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

EDTA

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting spin columns (e.g., Zeba, 7KDa MW cutoff)

-

Size exclusion chromatography (SEC) system (e.g., Superdex 200)

Step-by-Step Synthesis Protocol

Step 1: Antibody Reduction

-

Prepare a solution of Antibody 1 (e.g., anti-hu-OKT3) in PBS.

-

Add a 30-molar excess of TCEP and 1 mM EDTA.

-

Incubate the reaction mixture at 37°C for 2 hours under an inert atmosphere (e.g., Argon).

-

Remove the excess TCEP using a desalting spin column.

-

Repeat steps 1-4 for Antibody 2 (e.g., anti-CS1).

Step 2: Alkylation of Reduced Antibodies

-

To the reduced Antibody 1, add a 20-fold molar excess of Bromoacetamido-PEG5-azide.

-

Incubate the reaction at room temperature overnight under an inert atmosphere.

-

Remove the excess Bromoacetamido-PEG5-azide by dialysis against PBS (2L x 5 changes). This yields Antibody 1-PEG5-Azide.

-

To the reduced Antibody 2, add a 20-fold molar excess of Bromoacetamido-DBCO.

-

Incubate the reaction at room temperature overnight under an inert atmosphere.

-

Remove the excess Bromoacetamido-DBCO by dialysis against PBS (2L x 5 changes). This yields Antibody 2-DBCO.

Step 3: Click Chemistry Conjugation

-

Mix equimolar amounts of Antibody 1-PEG5-Azide and Antibody 2-DBCO in PBS, pH 7.4.

-

Allow the reaction to proceed at room temperature for 2 days under an inert atmosphere.

Step 4: Purification of the Bivalent Antibody

-

Purify the reaction mixture using size exclusion chromatography (SEC) on a Superdex 200 column with PBS as the mobile phase at a flow rate of 0.5 mL/min.

-

Collect the fraction corresponding to the 300 kDa product, which is the desired dual specific bivalent antibody[5].

-

Concentrate the purified antibody using an appropriate centrifugal filter device.

Characterization of the Conjugate

-

Size Exclusion Chromatography (SEC): Analyze the purified product by SEC to confirm the formation of the 300 kDa conjugate and the removal of the unreacted 150 kDa antibodies[5].

-

SDS-PAGE: Run non-reducing SDS-PAGE to visualize the shift in molecular weight corresponding to the formation of the bivalent antibody[5].

-

Mass Spectrometry: Confirm the conjugation by mass spectrometry (e.g., Agilent 6520 QTOF) to determine the number of linker molecules attached to each antibody chain.

Mandatory Visualizations

Signaling Pathway

References

- 1. Bromoacetamido-PEG5-azide, 1415800-37-1 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Ex-vivo CS1-OKT3 dual specific bivalent antibody-armed effector T cells mediate cellular immunity against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of dual specific bivalent BiTEs (dbBIspecific T-cell engaging antibodies) for cellular immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bromoacetamido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Bromoacetamido-PEG5-azide, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The document details the synthetic pathway, experimental protocols, and the relevant biological context for its application.

Introduction

Bromoacetamido-PEG5-azide is a valuable chemical tool in the field of chemical biology and drug discovery. It incorporates three key functional elements: a bromoacetamide group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097). This unique combination of functionalities allows for the sequential or orthogonal conjugation of different molecules. The bromoacetamide moiety readily reacts with thiol groups, making it ideal for linking to cysteine residues in proteins. The azide group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation to alkyne-containing molecules. The hydrophilic PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. A primary application of this linker is in the construction of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of Bromoacetamido-PEG5-azide is presented in Table 1.

| Property | Value |

| Chemical Formula | C14H27BrN4O6 |

| Molecular Weight | 427.3 g/mol |

| CAS Number | 1415800-37-1 |

| Appearance | Colorless to light yellow viscous liquid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Synthesis Pathway

The synthesis of Bromoacetamido-PEG5-azide is typically achieved in a two-step process starting from commercially available 15-hydroxy-4,7,10,13-pentaoxa-1-pentadecanamine. The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for Bromoacetamido-PEG5-azide.

The first stage involves the conversion of the terminal hydroxyl group of the PEG chain to an amine, yielding the key intermediate, Amino-PEG5-azide. The second stage is the acylation of the newly formed primary amine with a bromoacetylating agent to furnish the final product.

Experimental Protocols

Synthesis of Amino-PEG5-azide (Intermediate)

This procedure is adapted from established methods for the conversion of hydroxyl-terminated PEGs to amino-terminated PEGs.

Materials:

-

1-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)ethyl azide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (TEA)

-

Sodium azide (NaN3)

-

Zinc dust (Zn)

-

Ammonium (B1175870) chloride (NH4Cl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Mesylation: Dissolve 1-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)ethyl azide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Azidation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude mesylate in N,N-dimethylformamide and add sodium azide (5 equivalents). Heat the mixture to 80-90°C and stir for 24 hours.

-

Reduction: Cool the reaction mixture to room temperature. Add deionized water, followed by ammonium chloride (4 equivalents) and zinc dust (2 equivalents). Heat the mixture to 80°C and stir for 48-72 hours.

-

Work-up and Purification: After cooling to room temperature, add 1 M NaOH to the mixture and extract with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Amino-PEG5-azide. The product can be further purified by column chromatography if necessary.

Synthesis of Bromoacetamido-PEG5-azide (Final Product)

Materials:

-

Amino-PEG5-azide

-

Bromoacetyl chloride or Bromoacetic anhydride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Acylation: Dissolve Amino-PEG5-azide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C. Add a solution of bromoacetyl chloride (1.1 equivalents) or bromoacetic anhydride (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure Bromoacetamido-PEG5-azide.

Characterization Data

The synthesized product should be characterized to confirm its identity and purity. The expected data is summarized in Table 2.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the PEG backbone protons, the bromoacetyl methylene (B1212753) protons, and the methylene protons adjacent to the amide and azide functionalities. |

| ¹³C NMR | Resonances for the carbons of the PEG chain, the bromoacetyl group, and the carbons adjacent to the nitrogen atoms. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. |

| FT-IR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and N≡N stretching (azide). |

Application in PROTAC Technology

Bromoacetamido-PEG5-azide serves as a heterobifunctional linker in the synthesis of PROTACs. The PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

Caption: Mechanism of action of a PROTAC utilizing a linker like Bromoacetamido-PEG5-azide.

Conclusion

This technical guide provides a detailed procedure for the synthesis of Bromoacetamido-PEG5-azide, a key building block in modern drug discovery, particularly for the development of PROTACs. The described protocols, along with the characterization data, should enable researchers to successfully synthesize and utilize this versatile linker in their scientific endeavors. The provided diagrams offer a clear visualization of the synthetic strategy and the biological mechanism in which this molecule plays a crucial role.

A Technical Guide to Bromoacetamido-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromoacetamido-PEG5-azide, a versatile heterobifunctional crosslinker essential for advanced applications in bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

Bromoacetamido-PEG5-azide is a molecule designed with two distinct reactive functionalities at either end of a polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific conjugation of two different molecules. The bromoacetamide group is reactive towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins. The azide (B81097) group serves as a handle for "click chemistry," enabling a highly efficient and specific reaction with alkyne-containing molecules.[1][2][3] The PEG5 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is critical for biological applications.[2][3]

Quantitative Data Summary

The key physicochemical properties of Bromoacetamido-PEG5-azide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₇BrN₄O₆ | [4] |

| Molecular Weight | 427.3 g/mol | [4] |

| CAS Number | 1415800-37-1 | [4] |

| Appearance | Colorless to light yellow viscous liquid | [5] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO, DCM, DMF | [5] |

| Storage Conditions | Store at -20°C, protect from moisture |

Reaction Mechanisms and Applications

The dual functionality of Bromoacetamido-PEG5-azide allows for a two-step conjugation strategy, which is fundamental to its utility.

-

Thiol-Bromoacetamide Reaction : The bromoacetamide group reacts with free thiol groups via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is highly selective for thiols, particularly at a pH range of 7.0-8.0, making it ideal for targeting cysteine residues in proteins.[6]

-

Azide-Alkyne Click Chemistry : The terminal azide group is relatively inert until it is exposed to an alkyne. This reaction can be performed in two primary ways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[7][8][9] It is widely used for in vitro conjugations.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[1][10][11] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.[12]

-

This linker is a key component in the synthesis of complex biomolecules, including:

-

Antibody-Drug Conjugates (ADCs) : Where an antibody is first linked to the bromoacetamide end, and a cytotoxic drug (modified with an alkyne) is subsequently attached via click chemistry.[8]

-

PROTACs : The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1][13]

Experimental Protocols

The following are detailed methodologies for key experiments involving Bromoacetamido-PEG5-azide.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol outlines the general steps for reacting the bromoacetamide group of the linker with a protein's cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Bromoacetamido-PEG5-azide

-

Conjugation Buffer: 50 mM Tris or HEPES buffer, 2 mM EDTA, pH 7.5

-

Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or glutathione

-

Anhydrous DMSO or DMF for dissolving the linker

-

Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation :

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation with iodoacetamides or bromoacetamides.[6] If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the linker.[6]

-

To prevent re-oxidation of thiols, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

-

-

Linker Preparation :

-

Immediately before use, prepare a 10 mM stock solution of Bromoacetamido-PEG5-azide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction :

-

Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching :

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess bromoacetamide linker. Incubate for 15-30 minutes.

-

-

Purification :

-

Remove the unreacted linker and byproducts by SEC (e.g., Sephadex G-25 column) or by extensive dialysis against an appropriate buffer (e.g., PBS).[6]

-

-

Characterization :

-

Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE and Mass Spectrometry (MS).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to an alkyne-modified molecule (e.g., a drug, a fluorescent dye).

Materials:

-

Azide-functionalized protein

-

Alkyne-modified molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 50 mM in water)[14]

-

Reducing Agent stock solution: Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)

-

Reaction Buffer: PBS or Tris buffer, pH 7-8

Procedure:

-

Reagent Preparation :

-

Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

-

-

Catalyst Premix :

-

Conjugation Reaction :

-

In a new tube, combine the azide-functionalized protein with a 4- to 10-fold molar excess of the alkyne-modified molecule.[8]

-

Add the catalyst premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.[15]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.[8][15]

-

Incubate for 1-4 hours at room temperature, protected from light.[8]

-

-

Purification :

-

Purify the final conjugate using SEC or dialysis to remove copper, excess reagents, and byproducts.

-

Visualizing Workflows and Pathways

Diagrams created with Graphviz provide clear visual representations of the complex processes involving Bromoacetamido-PEG5-azide.

Bioconjugation Workflow for ADC Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromoacetamido-PEG5-azide, 1415800-37-1 | BroadPharm [broadpharm.com]

- 3. Bromoacetamido-PEG5-azide, CAS 1415800-37-1 | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Bromoacetamido-PEG5 -Azide CAS#: 1415800-37-1 [m.chemicalbook.com]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. axispharm.com [axispharm.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. jcmarot.com [jcmarot.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to the Mechanism of Action of Bromoacetamido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Bromoacetamido-PEG5-azide Functionality

Bromoacetamido-PEG5-azide is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, chemical biology, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility is rooted in its distinct modular architecture, comprising three key components: a bromoacetamide group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This design facilitates a two-step sequential or orthogonal conjugation strategy, enabling the precise linkage of two different molecular entities.

The primary mechanism of action involves two independent, highly selective chemical reactions mediated by its terminal functional groups:

-

Thiol-Reactive Alkylation: The bromoacetamide moiety serves as a potent electrophile, specifically targeting nucleophilic residues on proteins. Under physiological or slightly alkaline conditions, it preferentially reacts with the sulfhydryl (thiol) group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This reaction forms a stable and irreversible thioether bond, effectively tethering the linker to a specific site on a protein.

-

Bioorthogonal Click Chemistry: The terminal azide group is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide allows for covalent ligation to a second molecule of interest that has been functionalized with a complementary reactive group, most commonly an alkyne. This ligation can be achieved through two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts rapidly with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper in living systems, the azide can react with a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) in the absence of a catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole linkage.

-

The central PEG5 spacer enhances the aqueous solubility of the molecule and its conjugates. It also provides a flexible, hydrophilic linker that separates the two conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reactions involving the bromoacetamide and azide functionalities of Bromoacetamido-PEG5-azide.

| Parameter | Value/Range | Notes |

| Bromoacetamide Moiety | ||

| Target Residue | Cysteine (thiol group) | The deprotonated thiolate anion is the primary reactive species. |

| Reaction pH | 7.5 - 9.0 | Reactivity increases with pH as the concentration of the more nucleophilic thiolate anion rises. A pH of 7.5 is often used to balance reactivity and selectivity.[1][2][3] |

| Molar Excess (Linker:Protein) | 20 to 100-fold | The optimal molar excess is dependent on the number of accessible cysteine residues and the protein concentration.[4] |

| Reaction Time | 3 hours to overnight | Reaction progress should be monitored to determine the optimal duration.[1][2][3][4] |

| Temperature | Room Temperature (20°C) or 37°C | Higher temperatures can increase the reaction rate but may also impact protein stability.[1][2][3][4] |

| Azide Moiety (Click Chemistry) | ||

| Reaction Type | CuAAC or SPAAC | CuAAC is generally faster but requires a copper catalyst. SPAAC is copper-free and thus more suitable for live-cell applications. |

| Complementary Group | Terminal Alkyne (CuAAC) or Strained Alkyne (e.g., DBCO, BCN for SPAAC) | The choice of alkyne determines the type of click chemistry employed. |

| Catalyst (CuAAC) | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | A ligand such as THPTA is often used to stabilize the Cu(I) ion and protect the biomolecule. |

| Reaction Conditions | Aqueous buffers, physiological pH, room temperature | Click chemistry reactions are known for their mild and biocompatible reaction conditions. |

Experimental Protocols

Protocol 1: Alkylation of a Reduced Antibody with Bromoacetamido-PEG5-azide

This protocol is adapted from a method for generating dual-specific bivalent T-cell engaging antibodies.[4]

1. Antibody Reduction: a. Prepare a solution of the antibody (e.g., humanized anti-CEA antibody M5A) at a concentration of 5 mg/mL (e.g., 2 mg in 400 µL of PBS). b. Add a 30-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. c. Incubate the mixture at 37°C for 2 hours under an argon atmosphere to reduce the hinge region disulfide bonds. d. Remove the excess TCEP using a desalting spin column with a 7KDa molecular weight cutoff.

2. Alkylation Reaction: a. Immediately after desalting, add a 100-fold molar excess of Bromoacetamido-PEG5-azide to the reduced antibody solution. b. Allow the reaction to proceed overnight at room temperature under an argon atmosphere.

3. Purification: a. Remove the excess Bromoacetamido-PEG5-azide by dialysis against PBS (e.g., five exchanges with 2 L of PBS). b. Confirm the conjugation and determine the degree of labeling using mass spectrometry.

Protocol 2: General Protein Conjugation with Bromoacetamido-PEG5-azide

This protocol is based on a method described for the preparation of immunocytokines.[1][2][3]

1. Reagent Preparation: a. Prepare a stock solution of Bromoacetamido-PEG5-azide in water at a concentration of 20 mM. b. Prepare the protein solution in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard method such as UV absorbance at 280 nm or a BCA assay.

2. Conjugation Reaction: a. In a reaction vessel, mix 500 µL of the protein solution with 25 µL of the 20 mM Bromoacetamido-PEG5-azide stock solution. b. Adjust the pH of the reaction mixture to 7.5. c. Incubate the reaction for 3 hours at 20°C.

3. Monitoring and Purification: a. Monitor the progress of the conjugation by reverse-phase HPLC. b. Once the desired level of conjugation is achieved, purify the protein-azide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted linker and any side products.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual-reaction mechanism of Bromoacetamido-PEG5-azide.

Caption: Workflow for site-specific antibody functionalization.

References

- 1. WO2025041102A1 - Targeted immune activation with il-18 immunocytokines - Google Patents [patents.google.com]

- 2. US20230355795A1 - Immune antigen specific il-18 immunocytokines and uses thereof - Google Patents [patents.google.com]

- 3. WO2023161854A1 - Immune antigen specific il-18 immunocytokines and uses thereof - Google Patents [patents.google.com]

- 4. Generation of dual specific bivalent BiTEs (dbBIspecific T-cell engaging antibodies) for cellular immunotherapy | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Solubility of Bromoacetamido-PEG5-azide in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bromoacetamido-PEG5-azide in Dimethyl Sulfoxide (DMSO), a critical parameter for its application in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the available solubility data, provides detailed experimental protocols for solubility determination and stock solution preparation, and illustrates the compound's functional applications.

Executive Summary

Bromoacetamido-PEG5-azide is a heterobifunctional linker molecule widely utilized in biomedical research. Its solubility in appropriate solvents is paramount for its effective use in experimental settings. DMSO is a common solvent for such reagents due to its high dissolving power for a wide range of organic molecules. This guide confirms the qualitative solubility of Bromoacetamido-PEG5-azide in DMSO and provides protocols for researchers to determine quantitative solubility and prepare standardized solutions.

Physicochemical Properties and Solubility Data

Bromoacetamido-PEG5-azide is characterized by a bromoacetamido group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The PEG spacer enhances the hydrophilic character of the molecule, contributing to its solubility in polar aprotic solvents like DMSO.[1]

Qualitative Solubility

Multiple suppliers of Bromoacetamido-PEG5-azide and similar PEGylated linkers consistently list DMSO as a suitable solvent.[1] This indicates that the compound readily dissolves in DMSO to concentrations practical for most research applications.

Quantitative Solubility

As of the latest review, specific quantitative solubility data (e.g., mg/mL or molarity) for Bromoacetamido-PEG5-azide in DMSO is not publicly available in manufacturer datasheets or peer-reviewed literature. However, data for structurally similar compounds can provide a useful reference. For instance, a similar compound, Azido-PEG5-azide, has a reported solubility of ≥ 100 mg/mL (300.88 mM) in DMSO.[2] Given the structural similarities, it is anticipated that Bromoacetamido-PEG5-azide exhibits high solubility in DMSO as well.

Table 1: Summary of Physicochemical and Solubility Data for Bromoacetamido-PEG5-azide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solvent(s) | Quantitative Solubility in DMSO |

| Bromoacetamido-PEG5-azide | C₁₄H₂₇BrN₄O₆ | 427.29 | DMSO, DCM, DMF | Data not available |

| Azido-PEG5-azide | Not specified | Not specified | DMSO | ≥ 100 mg/mL (300.88 mM)[2] |

| Bromoacetamido-dPEG®₃-azide | C₁₀H₁₉BrN₄O₄ | 339.19 | Methylene Chloride, Methanol, Acetone, Acetonitrile, DMF, or DMSO | Data not available |

| Bromoacetamido-dPEG®₁₁-azide | C₂₆H₅₁BrN₄O₁₂ | 691.61 | Methylene Chloride, DMAC, DMF, and DMSO | Data not available |

Experimental Protocols

For researchers requiring precise concentrations or wishing to determine the upper solubility limit of Bromoacetamido-PEG5-azide in DMSO, the following protocols are provided.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard procedure for determining the saturation solubility of a compound in a specific solvent.

Materials:

-

Bromoacetamido-PEG5-azide

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of Bromoacetamido-PEG5-azide to a known volume of anhydrous DMSO in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vial in a shaker set at a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of the dissolved Bromoacetamido-PEG5-azide.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution for use in various experiments.

Materials:

-

Bromoacetamido-PEG5-azide

-

Anhydrous DMSO

-

Analytical balance

-

Appropriate volumetric flask or vial

-

Vortex mixer or sonicator

Procedure:

-

Determine Desired Concentration and Volume: Calculate the required mass of Bromoacetamido-PEG5-azide based on the desired stock solution concentration (e.g., 10 mM, 50 mM) and volume.

-

Weighing: Accurately weigh the calculated amount of Bromoacetamido-PEG5-azide using an analytical balance.

-

Dissolution: Add the weighed compound to the volumetric flask or vial. Add a portion of the total required volume of anhydrous DMSO.

-

Mixing: Vigorously vortex the solution. If necessary, use a sonicator to aid dissolution.

-

Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.

-

Storage: Store the stock solution in appropriately sealed and labeled aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualization of Functional Applications

Bromoacetamido-PEG5-azide is a versatile tool in bioconjugation and drug development. The following diagrams, generated using Graphviz, illustrate its key applications.

Caption: Workflow of bioconjugation using Bromoacetamido-PEG5-azide.

Caption: Role of Bromoacetamido-PEG5-azide in PROTAC synthesis and mechanism.

Conclusion

Bromoacetamido-PEG5-azide is a valuable chemical tool with confirmed solubility in DMSO. While precise quantitative solubility data is not readily published, its high solubility can be inferred from related compounds. The experimental protocols provided in this guide will enable researchers to determine its exact solubility for their specific applications and to prepare accurate stock solutions. The versatile nature of this linker in bioconjugation and PROTAC development underscores the importance of understanding its fundamental physicochemical properties.

References

Navigating the Synthesis Frontier: A Technical Guide to Bromoacetamido-PEG5-azide Safety and Handling

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for Bromoacetamido-PEG5-azide, a heterobifunctional crosslinking reagent integral to advancements in proteomics, drug discovery, and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical safety data, handling procedures, and reactivity information necessary for the responsible and effective use of this compound.

Compound Profile

Bromoacetamido-PEG5-azide is a versatile molecule featuring a bromoacetamide group for selective reaction with thiol moieties and a terminal azide (B81097) for participation in "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, a desirable characteristic for biological applications. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2]

Safety and Hazard Information

| Hazard Category | Classification | Precautionary Statement |

| Acute Toxicity (Oral) | Category 4 (for Bromo-PEG5-azide) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | No data available | Avoid contact with skin. Wear protective gloves. |

| Serious Eye Damage/Irritation | No data available | Avoid contact with eyes. Wear eye protection. |

| Respiratory or Skin Sensitization | No data available | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Germ Cell Mutagenicity | No data available | Not classified. |

| Carcinogenicity | No data available | Not classified. |

| Reproductive Toxicity | No data available | Not classified. |

Handling and Storage

Proper handling and storage are paramount to ensure the stability of Bromoacetamido-PEG5-azide and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed when handling this reagent.

Caption: Required personal protective equipment for handling Bromoacetamido-PEG5-azide.

General Handling and Hygiene

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be washed before reuse.[5]

-

Exposure: Avoid direct contact with skin and eyes and inhalation of vapor or mist.[6]

Storage and Stability

The stability of Bromoacetamido-PEG5-azide is dependent on proper storage conditions.

| Parameter | Condition | Notes |

| Storage Temperature (Solid) | -20°C[1][7][8] | Protect from light.[9] |

| Storage (Inert Atmosphere) | Store under an inert atmosphere (e.g., nitrogen).[9][10] | The compound is hygroscopic.[10] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month[9] | Use freshly opened, dry solvents (e.g., DMSO, DMF, DCM).[7][10] |

Accidental Release and First Aid Measures

In the event of accidental exposure or release, the following procedures should be followed.

Caption: First aid procedures for exposure to Bromoacetamido-PEG5-azide.

Reactivity Profile

Bromoacetamido-PEG5-azide is a heterobifunctional linker, with each terminus exhibiting distinct reactivity.[7]

Bromoacetamide Reactivity

The bromoacetamide group is a thiol-reactive moiety. It undergoes a nucleophilic substitution reaction with the sulfhydryl group of cysteine residues in proteins.[11] This reaction is chemoselective at a pH greater than 8.0.[10]

Azide Reactivity

The azide group is a key component for "click chemistry." It can undergo two primary types of cycloaddition reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1][12]

Caption: Chemical reactivity of the functional groups of Bromoacetamido-PEG5-azide.

Experimental Protocols

Detailed experimental protocols should be developed and optimized based on the specific application. The following provides a general workflow for a bioconjugation experiment.

General Bioconjugation Workflow

Caption: A generalized workflow for a bioconjugation experiment using Bromoacetamido-PEG5-azide.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or the guidance of a qualified professional. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bromoacetamido-PEG-azide | Azide-PEG-Bromoacetamido | AxisPharm [axispharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Bromo-PEG5-azide|MSDS [dcchemicals.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Bromoacetamido-PEG5-azide, 1415800-37-1 | BroadPharm [broadpharm.com]

- 8. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Bromoacetamido-PEG5-azide, CAS 1415800-37-1 | AxisPharm [axispharm.com]

- 12. medchemexpress.com [medchemexpress.com]

The Architect's Toolkit: A Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The advent of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEG linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.[1]

Core Principles of PEGylation in Drug Delivery

PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.[1]

Key Advantages of PEGylation:

-

Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs. The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2][]

-

Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[1][2][4]

-

Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2][4]

-

Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site.[5]

Types of PEG Linkers and Their Applications

The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.

-

Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.

-

Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).[]

-

Branched and Multi-Arm PEG Linkers: These architectures can lead to a higher hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life.[][7][8][9] Multi-arm PEGs also allow for the attachment of multiple drug molecules, increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[]

-

Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like ADCs.[5]

-

Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The drug is typically released upon the degradation of the entire conjugate within the target cell.

Quantitative Impact of PEG Linkers on Drug Performance

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker properties on key drug performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| Linker Type | ADC Construct | Animal Model | Half-life (t½) | Clearance | Reference |

| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [10][11] |

| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [10][11] |

| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [10][11] |

| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | [10] |

| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [10] |

| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [10] |

Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy

| Linker | ADC Construct | Xenograft Model | In Vitro Cytotoxicity Reduction (fold) | In Vivo Tumor Growth Inhibition (%) | Reference |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1 | ~40% | [10][11] |

| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5 | - | [12] |

| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 22 | >80% | [10][11][12] |

| PEG12 | Homogeneous DAR 8 ADC | - | - | - | [10] |

Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug | Formulation | Half-life (t½) | Clearance | Volume of Distribution | Reference |

| Doxorubicin | Free Drug | - | High | Large | [13] |

| Doxorubicin | Conventional Liposomal | - | Moderate | Moderate | [13] |

| Doxorubicin | PEGylated Liposomal | Significantly Increased | Significantly Reduced | Reduced | [13] |

| Danazol | Non-PEGylated Nanoemulsion | 1.09 ± 0.401 h | - | - | [14] |

| Danazol | DSPE-PEG2000 Nanoemulsion (3 mg/mL) | 1.58 ± 0.405 h | - | - | [14] |

| Danazol | DSPE-PEG5000 Nanoemulsion (6 mg/mL) | 1.41 ± 0.12 h | - | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of drugs with PEG linkers. Below are representative protocols for key experiments.

Protocol 1: General Amine PEGylation using an NHS-Ester PEG Linker

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) using an N-Hydroxysuccinimide (NHS) ester-functionalized PEG linker.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)

-

NHS-Ester-PEG reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[15]

-

Conjugation Reaction:

-

Calculate the required amount of the PEG-NHS ester solution to achieve the desired molar excess over the protein (a 10 to 50-fold molar excess is a good starting point).[16]

-

Slowly add the dissolved PEG-NHS ester to the protein solution while gently stirring.[16]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[16]

-

-

Quenching the Reaction:

-

Purification:

Protocol 2: Thiol-Selective PEGylation using a Maleimide-PEG Linker

This protocol outlines the conjugation of a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a protein) with a maleimide-functionalized PEG linker.

Materials:

-

Thiol-containing molecule in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Maleimide-PEG reagent

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Purification column (e.g., SEC or dialysis)

Procedure:

-

Preparation of Thiolated Molecule:

-

Preparation of Maleimide-PEG Solution: Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[18]

-

Conjugation Reaction:

-

Purification: Purify the conjugate using SEC, dialysis, or another suitable chromatographic method to remove unreacted Maleimide-PEG.[19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Enhanced Permeability and Retention (EPR) effect facilitates passive targeting of PEGylated nanoparticles to tumors.[5][20][21][22][23]

Caption: Mechanism of action for a PROTAC, highlighting the crucial role of the PEG linker in forming the ternary complex.[24][25][26][27]

Caption: A generalized experimental workflow for the development and evaluation of Antibody-Drug Conjugates (ADCs) utilizing PEG linkers.[1]

Conclusion

PEG linkers are indispensable tools in modern drug discovery, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. The ability to tune the length, architecture, and chemical functionality of PEG linkers allows for the rational design of drugs with improved pharmacokinetic profiles, enhanced stability and solubility, and reduced immunogenicity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued development of innovative and more effective therapies. The careful selection and optimization of the PEG linker are critical for maximizing the therapeutic potential of next-generation drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. broadpharm.com [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development. These molecules possess two different reactive groups, enabling the specific and controlled covalent linkage of two distinct biomolecules. This targeted approach minimizes the formation of undesirable homodimers or polymers, a common issue with homobifunctional crosslinkers. The unique architecture of heterobifunctional linkers, consisting of two distinct reactive ends separated by a spacer arm, makes them invaluable for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs), for immobilizing biomolecules onto surfaces for biosensors, and for elucidating protein-protein interactions.[1]

The versatility of heterobifunctional crosslinkers stems from the variety of reactive chemistries available, targeting specific functional groups on biomolecules like primary amines (e.g., on lysine (B10760008) residues), sulfhydryls (e.g., on cysteine residues), and carboxyls. The nature of the spacer arm also plays a crucial role, influencing the stability, solubility, and steric hindrance of the final conjugate.[1] This guide provides a comprehensive overview of heterobifunctional crosslinkers, including their classification, common applications, detailed experimental protocols, and methods for quantitative analysis.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The choice of reactive groups is critical for a successful bioconjugation strategy.

Amine-to-Sulfhydryl Crosslinkers

This is one of the most widely used classes of heterobifunctional crosslinkers.[1] Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines, while a maleimide (B117702) group at the other end targets sulfhydryl groups.[1]

Amine-to-Carboxyl Crosslinkers

These linkers facilitate the conjugation of molecules bearing primary amines to those with carboxyl groups. Carbodiimides, such as EDC, are often employed to activate carboxyl groups, which then readily react with primary amines.[1]

Photoreactive Crosslinkers

These crosslinkers contain a photoreactive group (e.g., aryl azide (B81097) or diazirine) at one end. This group remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds of a nearby molecule.[2][3] This property is particularly useful for capturing transient or unknown protein-protein interactions.

Carbonyl-Reactive Crosslinkers

Hydrazide-containing crosslinkers react with carbonyl groups (aldehydes and ketones). Aldehydes can be generated in glycoproteins by mild oxidation of sugar moieties with sodium periodate (B1199274), providing a specific site for conjugation away from the protein's active sites.

Data Presentation: Common Heterobifunctional Crosslinkers

The selection of a crosslinker is dictated by the specific application, considering factors such as the reactive groups required, the desired spacer arm length, and solubility.

| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features & Applications |

| SMCC | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | No | Commonly used for creating antibody-enzyme conjugates and ADCs. Requires dissolution in an organic solvent.[4] |

| Sulfo-SMCC | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | Yes | No | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic solvents.[2][5] |

| EMCS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 9.4 | No | No | A popular amine-to-sulfhydryl crosslinker with a slightly longer spacer arm than SMCC.[3] |

| GMBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 6.8 | No | No | A shorter amine-to-sulfhydryl crosslinker, suitable for when a smaller distance between conjugated molecules is desired.[3] |

| NHS-ASA | NHS ester (Amine-reactive) | Aryl Azide (Photoreactive) | 7.7 | No | No | Used for photoaffinity labeling to identify binding partners. The photoreactive group is activated by UV light.[6] |

| MPBH | Hydrazide (Carbonyl-reactive) | Maleimide (Sulfhydryl-reactive) | 11.8 | No | No | Used for conjugating glycoproteins (after periodate oxidation) to sulfhydryl-containing molecules.[6] |

| EDC | Carbodiimide (Carboxyl-reactive) | (Amine-reactive) | 0 | Yes | No | A "zero-length" crosslinker that directly couples carboxyl groups to primary amines without introducing a spacer.[6] |

Mandatory Visualization

Logical Relationship: Classification of Heterobifunctional Crosslinkers

Caption: Classification of heterobifunctional crosslinkers based on their reactive groups.

Experimental Workflow: Two-Step Protein Conjugation using SMCC

Caption: A diagram of the two-step SMCC protein-protein conjugation workflow.[7]

Signaling Pathway: Probing GPCR-Arrestin Interaction

Caption: Using a photoreactive crosslinker to study GPCR-arrestin interactions.

Experimental Protocols

Protocol 1: Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups) using the water-soluble crosslinker Sulfo-SMCC.[8]

Materials:

-

Antibody (Protein-NH2) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

Enzyme (Protein-SH) in a suitable buffer.

-

Sulfo-SMCC.

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

-

Desalting columns.

Procedure:

-

Preparation of Reagents:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.

-

Immediately before use, prepare a 5 mg/mL solution of Sulfo-SMCC in water.[8]

-

-

Activation of the Antibody:

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with sulfhydryl-containing quenching agents in the next step.[7]

-

-

Conjugation to the Enzyme:

-

Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching (Optional):

-

To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to quench the unreacted maleimide groups.

-

-

Purification:

-

Purify the final antibody-enzyme conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

-

Protocol 2: Photoaffinity Labeling using NHS-ASA

This protocol outlines the general steps for using a photoreactive crosslinker like NHS-ASA to identify protein-protein interactions.

Materials:

-

Bait protein with primary amines.

-

Cell lysate or purified prey protein.

-

NHS-ASA.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: PBS, pH 7.4.

-

UV lamp (long-wave, e.g., 365 nm).

Procedure:

-

Activation of Bait Protein:

-

Dissolve NHS-ASA in DMSO or DMF to prepare a stock solution.

-

Add the NHS-ASA solution to the bait protein in Reaction Buffer and incubate for 1 hour at room temperature in the dark.

-

Remove excess NHS-ASA using a desalting column.

-

-

Interaction with Prey Protein:

-

Mix the NHS-ASA-labeled bait protein with the cell lysate or purified prey protein.

-

Incubate to allow for complex formation.

-

-

Photocrosslinking:

-

Expose the mixture to long-wave UV light for 10-30 minutes. The optimal exposure time should be determined empirically.[9]

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the bait protein to identify crosslinked complexes.

-

For identification of the unknown prey protein, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

-

Protocol 3: Glycoprotein (B1211001) Labeling using a Hydrazide Crosslinker

This protocol describes the labeling of a glycoprotein using a hydrazide-containing crosslinker.[10]

Materials:

-

Glycoprotein.

-

Sodium meta-periodate (NaIO4).

-

Hydrazide-containing crosslinker.

-

Labeling Buffer: 100 mM sodium acetate, pH 5.5.

-

DMSO.

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in Labeling Buffer.

-

Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.[10]

-

Add the periodate solution to the glycoprotein solution and incubate for 5 minutes in the dark at room temperature.[10]

-

Quench the reaction by adding a quenching solution or remove the excess periodate by desalting.

-

-

Labeling with Hydrazide:

-

Purification:

-

Purify the labeled glycoprotein by gel filtration to remove excess hydrazide.

-

Quantitative Data Analysis

Determining Drug-to-Antibody Ratio (DAR) for ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.[11]

1. UV-Vis Spectrophotometry:

This is a relatively simple method for determining the average DAR.[]

-

Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).[]

-

Calculation:

-

A(280) = ε(Ab,280) * C(Ab) + ε(Drug,280) * C(Drug)

-

A(max) = ε(Ab,max) * C(Ab) + ε(Drug,max) * C(Drug)

-

DAR = C(Drug) / C(Ab)

Where A is the absorbance, ε is the molar extinction coefficient, and C is the molar concentration.

-

2. Mass Spectrometry (MS):

Mass spectrometry provides a more detailed analysis of the DAR, including the distribution of different drug-loaded species.[13][14]

-

Procedure: The intact ADC is analyzed by LC-MS. The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody with a different number of conjugated drugs.[13]

-

Data Analysis: The mass of each peak is used to determine the number of conjugated drugs. The relative abundance of each peak (from the peak area) is then used to calculate the weighted average DAR.[]

Quantitative Analysis of Crosslinking Efficiency

Mass spectrometry is a powerful tool for the quantitative analysis of crosslinking efficiency.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This method involves metabolically labeling proteins in one cell population with "heavy" isotopes and another with "light" isotopes. After crosslinking, the samples are mixed, and the ratio of heavy to light crosslinked peptides is quantified by MS to determine changes in protein interactions or conformations under different conditions.[15]

-

Isotope-Labeled Crosslinkers: Crosslinkers can be synthesized with incorporated stable isotopes (e.g., deuterium). Two experiments are performed with the light and heavy versions of the crosslinker. The ratio of the isotopic peaks in the mass spectrum of the crosslinked peptides provides a quantitative measure of the crosslinking efficiency.[16]

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools for life science researchers and drug development professionals. Their ability to specifically and controllably link different biomolecules has enabled significant advancements in our understanding of protein interactions and has been instrumental in the development of novel therapeutics like ADCs. A thorough understanding of the different types of crosslinkers, their reactive chemistries, and the appropriate experimental protocols is essential for their successful application. The methods for quantitative analysis described in this guide provide the means to assess the efficiency and outcome of crosslinking reactions, ensuring the generation of reliable and reproducible data. As the field of bioconjugation continues to evolve, heterobifunctional crosslinkers will undoubtedly remain at the forefront of innovation.

References

- 1. store.sangon.com [store.sangon.com]

- 2. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 4. proteochem.com [proteochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Heterobifunctional Cross-Linkers [gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. hpst.cz [hpst.cz]

- 13. sciex.com [sciex.com]

- 14. agilent.com [agilent.com]

- 15. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using Bromoacetamido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG5-azide is a heterobifunctional crosslinking reagent designed for a two-step sequential protein labeling strategy. This reagent is particularly valuable in chemical biology, drug development, and proteomics for its ability to specifically conjugate proteins for subsequent modification. It features two key functional groups:

-

A Bromoacetamide Group: This is a thiol-reactive moiety that specifically reacts with the sulfhydryl groups of cysteine residues on a protein via an alkylation reaction.[1][2][3] This reaction is generally more stable than maleimide-thiol linkages, particularly in reducing environments.

-

An Azide (B81097) Group: A bioorthogonal handle that allows for the attachment of a second molecule containing an alkyne group through a highly specific and efficient "click chemistry" reaction.[4][5][6][7]

-

A PEG5 Spacer: A five-unit polyethylene (B3416737) glycol (PEG) linker that increases the reagent's solubility in aqueous buffers and provides spatial separation between the protein and the final label, minimizing potential steric hindrance.[6]

This two-step approach allows for the precise installation of an azide handle onto a protein, which can then be used for various downstream applications, including the attachment of fluorescent dyes, biotin (B1667282) tags, or for conjugation in the development of PROTACs (PROteolysis TArgeting Chimeras).[7][8]

Principle of the Method

The labeling process is a sequential, two-stage procedure that leverages two distinct and orthogonal chemical reactions.

Stage 1: Thiol Alkylation. The bromoacetamide group forms a stable thioether bond with a cysteine residue on the target protein. This reaction is chemoselective for thiols at a slightly alkaline pH.[9][10]

Stage 2: Bioorthogonal Click Chemistry. The azide-modified protein is then reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6][7] This copper-free click reaction is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds rapidly in aqueous solutions.[5][11]

Experimental Workflow and Reaction Scheme

The overall process from protein preparation to final conjugate analysis is outlined below.

References

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Bromo PEG | BroadPharm [broadpharm.com]

- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromoacetamido-PEG5-azide, 1415800-37-1 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bromoacetamido-PEG5-azide | PEG analogue | CAS# 1415800-37-1 | InvivoChem [invivochem.com]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]